N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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Overview
Description
N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields This compound features a benzoxazole ring, a phenyl group substituted with a methylsulfanyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The phenyl ring can be functionalized with a methylsulfanyl group through nucleophilic substitution reactions, often using methylthiol or its derivatives.
Amide Formation: The final step involves coupling the benzoxazole derivative with a suitable propanamide precursor, typically using amide bond-forming reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoxazole ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like halogens, nitrating agents
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Potential use as a probe or ligand in biochemical assays due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring and the phenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHXKTKUNNWFDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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